molecular formula C9H13NO2S B2958647 1-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]propan-2-one CAS No. 1250657-20-5

1-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]propan-2-one

Cat. No.: B2958647
CAS No.: 1250657-20-5
M. Wt: 199.27
InChI Key: GKQUEIKCWGDNBW-UHFFFAOYSA-N
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Description

1-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]propan-2-one is a heterocyclic compound featuring a 1,3-thiazole core substituted with a methyl group at position 4 and an ethoxypropan-2-one moiety attached via an ethoxy linker. This structure combines the electron-rich thiazole ring with a ketone-containing side chain, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

1-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-7(11)5-12-4-3-9-8(2)10-6-13-9/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQUEIKCWGDNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCOCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]propan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]propan-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]propan-2-one involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 1-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]propan-2-one and analogous compounds:

Compound Name Substituents on Thiazole Ring Molecular Weight (g/mol) Key Properties/Bioactivity Physical State Reference(s)
This compound 4-methyl, 5-(ethoxypropan-2-one) ~225 (estimated) Undocumented in evidence Likely solid -
(2E)-2-[1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydrazine-1-carbothioamide 4-methyl, 2-anilino, hydrazine-carbothioamide - Antiviral, anticancer, antibacterial -
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone 4-methyl, 2-amino, acetyl 156.20 Toxicological data unverified Solid
1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one 4-methyl, 2-isopropyl, acetyl 183.27 Liquid at RT Liquid

Structural and Functional Differences

  • Substituent Effects: The ethoxypropan-2-one group in the target compound introduces a ketone and ether linkage, enhancing polarity compared to the acetyl group in 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone . This difference may influence solubility and pharmacokinetic properties. The hydrazine-carbothioamide derivative () exhibits broad bioactivity due to its ability to form hydrogen bonds and chelate metals, a feature absent in the target compound . The isopropyl-substituted analog () is a liquid at room temperature, suggesting lower intermolecular forces compared to the likely solid-state target compound .

Research Findings and Data Gaps

  • Key Insights :
    • Thiazole derivatives with electron-withdrawing groups (e.g., ketones, hydrazones) exhibit enhanced bioactivity .
    • Branching in substituents (e.g., isopropyl vs. ethoxy) significantly alters physical states and solubility profiles .
  • Unresolved Questions: No direct data on the target compound’s toxicity, synthetic yield, or biological activity are available in the evidence.

Biological Activity

1-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]propan-2-one, with the CAS number 1250657-20-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a thiazole ring attached to an ethoxy group and a ketone functional group. The IUPAC name for this compound is 1-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]acetone. Its molecular formula is C₉H₁₃N₁O₂S, and it has a molecular weight of approximately 199.27 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiazole moieties. For instance, derivatives similar to this compound have shown significant inhibitory effects against various pathogens.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)Reference
7bStaphylococcus aureus0.22 μg/mL
10E. coli0.25 μg/mL
13Pseudomonas aeruginosa0.30 μg/mL

The above table summarizes the MIC values for various thiazole derivatives against common bacterial pathogens. Notably, compound 7b exhibited the lowest MIC value, indicating its potent antimicrobial activity.

The mechanism by which thiazole derivatives exert their antimicrobial effects often involves inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). These enzymes are crucial for bacterial DNA replication and folate metabolism, respectively.

Table 2: Inhibition Potency Against Key Enzymes

CompoundEnzyme TargetIC50 (μM)
7bDNA Gyrase12.27
7bDHFR0.52
10DNA Gyrase15.00
13DHFR1.50

The data indicates that compound 7b has a strong inhibitory effect on both DNA gyrase and DHFR, suggesting its potential as a dual-action antimicrobial agent .

Case Studies

A notable study investigated the efficacy of various thiazole derivatives in treating infections caused by multidrug-resistant (MDR) pathogens. The results demonstrated that these compounds not only inhibited bacterial growth but also reduced biofilm formation significantly when compared to standard antibiotics like Ciprofloxacin.

Case Study Highlights:

  • Study Focus: Evaluation of thiazole derivatives against MDR pathogens.
  • Findings: Significant reduction in biofilm formation; compounds displayed synergistic effects with existing antibiotics.
  • Conclusion: Thiazole derivatives could serve as promising candidates for developing new antimicrobial therapies .

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